molecular formula C13H16O3 B1365154 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde CAS No. 39953-41-8

3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde

Cat. No. B1365154
CAS RN: 39953-41-8
M. Wt: 220.26 g/mol
InChI Key: GELQTZLDJBOCEO-UHFFFAOYSA-N
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Description

Compounds like “3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde” belong to a class of organic compounds known as aromatic aldehydes. These compounds contain an aldehyde group directly attached to an aromatic ring .


Synthesis Analysis

The synthesis of such compounds often involves methods like Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution . The specific synthesis pathway would depend on the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving aromatic aldehydes can be quite diverse, depending on the other functional groups present in the molecule. Common reactions include nucleophilic addition and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its molecular structure. These properties include things like molecular weight, density, boiling point, and melting point .

Scientific Research Applications

Synthesis and Structural Studies

  • Spectroscopic Characterization : The compound has been synthesized and characterized using various spectroscopic techniques like MS, IR, NMR, and UV-visible spectroscopy. Its structure was determined by X-ray analysis, revealing an orthorhombic crystal structure (Özay et al., 2013).

Applications in Chemical Synthesis

  • Derivative Synthesis for Melanogenesis Inhibition : Derivatives of 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde have been synthesized for potential use in inhibiting melanogenesis. These derivatives are similar to commercial fragrances and are created through a multi-step synthesis process (Fabri & Santoso, 2021).

Biological Activities and Potential Applications

  • Licochalcone A Synthesis : A study demonstrated the synthesis of licochalcone A, which has diverse biological activities, from a derivative of 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde (Jeon et al., 2011).

Material Science and Engineering Applications

  • Nonlinear Optical Material Studies : The compound 3-methoxy-4-hydroxy-benzaldehyde (a related derivative) has been studied for its importance in nonlinear optics due to its large second-order nonlinear optical susceptibility and good blue transparency. These properties are crucial for applications in optoelectronics and photonics (Salary et al., 1999).

  • Synthesis of Optical Complexes : 4-Methyl(methoxy or chloro)benzaldehyde, a similar compound, was used to synthesize aluminum and zinc complexes with potential applications in photoluminescence and improved thermal stability, relevant for materials science and optoelectronics (Barberis & Mikroyannidis, 2006).

Pharmaceutical and Medicinal Chemistry

  • Cytotoxic Properties of Chelates : Derivatives of methoxy-substituted benzaldehydes, including 3-methoxy variants, have been studied for their cytotoxic properties when chelated with metals like Fe(III) and Ni(II). These compounds may have potential anti-leukemic effects, indicating their importance in medicinal chemistry (Bal et al., 2007).

Environmental and Green Chemistry

  • Green Chemistry in Education : An experiment for undergraduate chemistry classes used an ionic liquid as a solvent and catalyst for the Knoevenagel condensation between benzaldehyde and malononitrile, demonstrating the application of green chemistry principles in educational settings (Verdía et al., 2017)

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should always be followed to minimize risks .

properties

IUPAC Name

3-methoxy-4-(3-methylbut-2-enoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3/h4-6,8-9H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQTZLDJBOCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)C=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468885
Record name 3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde

CAS RN

39953-41-8
Record name 3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JC Espinoza-Hicks, LM Rodriguez-Valdez… - Journal of Molecular …, 2012 - Elsevier
We reported the synthesis of (2E)-3-{3-methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. The molecular structure and spectroscopic properties …
Number of citations: 11 www.sciencedirect.com
JC Espinoza-Hicks, KF Chacón-Vargas… - European Journal of …, 2019 - Elsevier
The available drugs for treating Leishmaniasis and American trypanosomiasis have high toxicity and multiple side effects, among other problems. More effective and less toxic …
Number of citations: 29 www.sciencedirect.com
DV Nguyen - 2019 - digital.car.chula.ac.th
Diabetes and diabetic nephropathy are two noticeable disorders in modern life. Chalcones are considered as a feasible candidate for these medication disorders due to the capability to …
Number of citations: 0 digital.car.chula.ac.th
JL Hernández-Rivera, JC Espinoza-Hicks… - Molecular Diversity, 2023 - Springer
Drug therapy for leishmaniasis remains a major challenge as currently available drugs have limited efficacy, induce serious side-effects and are not accessible to everyone. Thus, the …
Number of citations: 4 link.springer.com
MG Glassman - 2021 - search.proquest.com
Triple-negative breast cancer (TNBC) accounts for 10-15% of all total breast cancer cases, but has a much lower survival rate than its hormone-receptor counterparts. Currently, TNBC is …
Number of citations: 0 search.proquest.com
JM Souza, ÉAA de Carvalho, ACBB Candido… - Frontiers in Veterinary …, 2020 - frontiersin.org
The efficacy of Licochalcone A (LicoA) and its two analogs were reported against Leishmania (Leishmania) amazonensis and Leishmania (Leishmania) infantum in vitro, and in …
Number of citations: 11 www.frontiersin.org

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